molecular formula C19H13Cl2NO5 B2557785 2-(2,4-Dichlorophenyl)-2-oxoethyl 3-(1,3-dioxoisoindolin-2-yl)propanoate CAS No. 941233-30-3

2-(2,4-Dichlorophenyl)-2-oxoethyl 3-(1,3-dioxoisoindolin-2-yl)propanoate

Cat. No. B2557785
CAS RN: 941233-30-3
M. Wt: 406.22
InChI Key: KKMNRSUBWNQTLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Dichlorophenyl)-2-oxoethyl 3-(1,3-dioxoisoindolin-2-yl)propanoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of isoindolinone and has been synthesized using various methods.

Scientific Research Applications

Anticonvulsant Agents

This compound has been evaluated for its potential as an anticonvulsant agent. A study has shown that derivatives of this compound, specifically analogs 4d, 4h, and 4m, displayed promising activity in seizure models such as subcutaneous pentylenetetrazole (scPTZ) seizures . These findings suggest that the compound could be further developed and optimized for use in treating epilepsy and other seizure-related disorders.

Antimicrobial Activity

Another significant application is in the field of antimicrobial drug development. The compound’s derivatives have been synthesized and tested against various microbial strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella enterica, Candida albicans, and Rhizopus oryzae. Some derivatives exhibited moderate to excellent activity, indicating the potential for these compounds to be used as antimicrobial agents .

Pharmacophore Development

The structural features of this compound have been studied to establish a pharmacophore, which is a set of structural features in a molecule that is recognized at the receptor site and is responsible for that molecule’s biological activity. This information is crucial for the design of new drugs and helps in understanding the interaction of drugs with their targets .

Neurotoxicity Studies

In comparison to standard drugs, the derivatives of this compound have exhibited lesser neurotoxicity. This suggests a safer profile for potential therapeutic applications, making it a candidate for further studies to evaluate its safety and efficacy in neurological conditions .

ADME Analysis

An Absorption, Distribution, Metabolism, and Excretion (ADME) analysis has been performed on the compound’s derivatives, indicating that they possess a favorable profile. This means that the compounds could be patient-compliant and have the potential to be developed into drugs with good bioavailability and minimal adverse effects .

Drug-Resistant Infections

Due to the rise of drug-resistant infections, there is a need for novel antimicrobial drugs. The compound’s derivatives have shown potential in combating drug-resistant infections effectively, which is a significant application in the current medical landscape .

Biological Spectrum Enhancement

The presence of unpaired electrons on the nitrogen atom in the compound’s structure suggests significant chelating activity, which enhances its biological spectrum. This property could be leveraged in various therapeutic areas, including as antivirals, antioxidants, antidiabetics, anticancer, antitubercular, antimalarial, and anti-leishmanial agents .

Medicinal Chemistry Advancement

The compound and its derivatives hold immense potential to advance medicinal chemistry due to their versatile and adaptable applications. Their stability against metabolic degradation and ability to engage in hydrogen bonding and π-stacking interactions contribute to enhanced biocompatibility, making them valuable in drug design and development .

properties

IUPAC Name

[2-(2,4-dichlorophenyl)-2-oxoethyl] 3-(1,3-dioxoisoindol-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2NO5/c20-11-5-6-14(15(21)9-11)16(23)10-27-17(24)7-8-22-18(25)12-3-1-2-4-13(12)19(22)26/h1-6,9H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMNRSUBWNQTLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)OCC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dichlorophenyl)-2-oxoethyl 3-(1,3-dioxoisoindolin-2-yl)propanoate

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